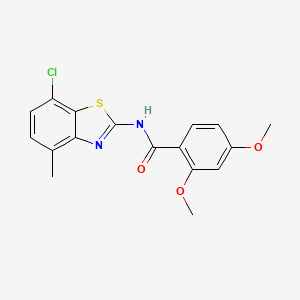

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

説明

特性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-9-4-7-12(18)15-14(9)19-17(24-15)20-16(21)11-6-5-10(22-2)8-13(11)23-3/h4-8H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHFYIMBKACTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 7-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine

The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-methyl-6-chlorobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux:

$$

\text{2-Amino-4-methyl-6-chlorobenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine}

$$

Conditions :

Alternative Route Using Bromoacetophenone Derivatives

A one-pot method involves reacting 2-aminothiophenol with 4-chloro-3-bromoacetophenone in diethyl ether under reflux:

$$

\text{2-Aminothiophenol} + \text{4-Chloro-3-bromoacetophenone} \xrightarrow{\text{Et}_2\text{O, 75–80°C}} \text{Benzothiazole intermediate}

$$

Key Parameters :

Acylation of the Benzothiazol-2-Amine

Synthesis of 2,4-Dimethoxybenzoyl Chloride

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane:

$$

\text{2,4-Dimethoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, 0°C → RT}} \text{2,4-Dimethoxybenzoyl chloride}

$$

Conditions :

Coupling Reaction

The benzothiazol-2-amine is acylated with 2,4-dimethoxybenzoyl chloride in pyridine:

$$

\text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine} + \text{2,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{Pyridine, RT}} \text{Target Compound}

$$

Optimized Conditions :

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v).

Recrystallization

Final recrystallization from ethanol yields colorless crystals:

Spectroscopic Characterization

NMR Analysis

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A (Acylation) | Pathway B (Cyclization) |

|---|---|---|

| Overall Yield | 60–65% | 45–50% |

| Reaction Steps | 2 | 4 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Challenges and Optimization Strategies

Byproduct Formation

化学反応の分析

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the MAPK/ERK or PI3K/Akt pathways.

類似化合物との比較

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine: This compound has a similar benzothiazole core but differs in the substituents attached to the nitrogen atom.

3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide: This compound has a similar structure but with different substituents on the benzamide moiety.

The uniqueness of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

生物活性

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and methoxy-substituted aromatic rings. Its molecular formula is , and it possesses a molecular weight of approximately 355.83 g/mol. The presence of the chloro and methoxy groups contributes to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₃S |

| Molecular Weight | 355.83 g/mol |

| CAS Number | 941987-73-1 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:

- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable reagents.

- Amidation Reaction : The final product is formed by reacting the benzothiazole derivative with 2,4-dimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Research indicates that compounds with similar structures to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease pathways.

- Receptor Modulation : It could interact with receptors involved in neurotransmission or cancer pathways, potentially influencing cellular processes such as apoptosis and proliferation.

Pharmacological Studies

Several studies have reported on the biological activity of related benzothiazole derivatives, suggesting potential applications in medicinal chemistry:

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting proteasome activity or modulating apoptotic pathways .

- Neuroprotective Effects : Some derivatives have been identified as positive allosteric modulators of AMPA receptors, enhancing cognitive functions without excitotoxicity .

Study on Anticancer Properties

A recent study investigated the effects of benzothiazole derivatives on cancer cell lines. The findings indicated that N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation.

Neuropharmacological Research

In another study focusing on neuropharmacological effects, compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide were tested in animal models. Results indicated an increase in serotonin and acetylcholine levels in the hippocampus, suggesting potential benefits for cognitive enhancement and mood regulation .

Q & A

Q. How can researchers optimize the synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. Key parameters include:

- Reaction Conditions : Use anhydrous solvents (e.g., pyridine or dichloromethane) under inert atmospheres to prevent oxidation of sensitive groups like the benzothiazole ring .

- Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization can track reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms intermediate structures .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization (methanol or ethanol) improves purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at 2,4-positions and chloro-methyl substitution on the benzothiazole) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like bacterial quorum-sensing proteins (e.g., LasR in Pseudomonas aeruginosa) using fluorescence-based reporter strains .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogues of this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement to model disorder (e.g., rotational isomers of methoxy groups) and validate hydrogen-bonding interactions (e.g., N–H···O/N motifs) .

- Comparative Analysis : Overlay crystal structures of analogues (e.g., N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine) to assess steric and electronic effects of substituents .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?

- Methodological Answer :

- Substituent Modulation : Synthesize derivatives with varying substituents (e.g., replacing 7-Cl with F or modifying methoxy positions) and compare binding affinities .

- Computational Docking : Use AutoDock Vina to predict interactions with targets (e.g., dopamine D4 receptors) and validate with radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。